1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that require precise conditions to yield the desired product. In the case of the synthesis of 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), a novel fluorinated aromatic diamine monomer, the process begins with the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether. This reaction is catalyzed by trifluoromethanesulfonic acid and is followed by a reduction step using reductive iron and hydrochloric acid to obtain the diamine . This monomer serves as a precursor for the synthesis of a series of new fluorine-containing polyimides, which are synthesized using various commercially available aromatic dianhydrides. The process involves a standard two-stage process with thermal imidization and chemical imidization of poly(amic acid) films .
Molecular Structure Analysis
The molecular structure of the synthesized diamine monomer, 9FTPBA, is characterized by the presence of trifluoromethyl groups and a trifluoroethane backbone. These fluorinated segments are known to impart unique properties to the molecules, such as increased thermal stability and solubility in polar organic solvents. The presence of aromatic rings in the structure also contributes to the rigidity and mechanical strength of the resulting polyimides .
Chemical Reactions Analysis
The chemical reactivity of the synthesized monomer, 9FTPBA, is demonstrated in its ability to form polyimides when reacted with aromatic dianhydrides. The inherent viscosities of these polyimides range from 0.96 to 1.23 dl/g, indicating the formation of high molecular weight polymers. The solubility of these polymers in various organic solvents, including NMP, DMAc, DMF, m-cresol, chloroform, and acetone, is a testament to the successful incorporation of the fluorinated segments into the polymer backbone .
Physical and Chemical Properties Analysis
The physical and chemical properties of the fluorinated polyimides derived from 9FTPBA are noteworthy. These polymers exhibit good thermal stability, with glass transition temperatures ranging from 223 to 225 °C and temperatures at 5% weight loss between 535 to 568 °C in nitrogen. The mechanical properties of the polymer films are also impressive, with tensile strengths ranging from 68 to 89 MPa, initial moduli between 2.14 to 2.19 GPa, and elongations at breakage of 3.2 to 10.5%. These properties make the polyimides suitable for applications that require materials with high thermal and mechanical stability .
In another study, the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal has been explored. This reaction leads to the heterocyclization of the compound, resulting in the formation of an isoflavone. Further reactions of the enamino ketone with N,O- and N,N-binucleophiles have been studied, yielding various heterocyclic compounds such as 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine in good yields . Although this study does not directly relate to 9FTPBA, it provides insight into the chemical reactivity of related ketone compounds and their potential to form heterocyclic structures.
Scientific Research Applications
Synthesis of Fluorinated Polyimides
A novel fluorinated aromatic diamine monomer was synthesized using a compound closely related to 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This synthesis led to a series of new fluorine-containing polyimides demonstrating good solubility in polar organic solvents and outstanding thermal stability and mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their inherent viscosities, solubility profile, and excellent thermal and mechanical properties (Yin et al., 2005).
Antimicrobial Activity
Research into the antimicrobial properties of compounds synthesized from this compound derivatives has shown significant promise. Specifically, derivatives synthesized for their antimicrobial activity against a variety of gram-positive and gram-negative bacteria highlight the potential for these compounds in pharmaceutical applications and drug research (Wanjari, 2020).
Synthesis of Aminobenzo[b]thiophenes
The application in organic synthesis, particularly in the synthesis of aminobenzo[b]thiophenes through a one-pot process, underscores the versatility of this compound and its derivatives. This synthesis route provides an efficient method for producing 3-aminobenzo[b]thiophenes, showcasing the compound's utility in organic chemistry and material science (Androsov et al., 2010).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPVKKWXJXESIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538087 |
Source
|
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97760-76-4 |
Source
|
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.